molecular formula C7H14N2O B13160708 N-(3-aminocyclopentyl)acetamide

N-(3-aminocyclopentyl)acetamide

Cat. No.: B13160708
M. Wt: 142.20 g/mol
InChI Key: IPNNPTDVCBYDMF-UHFFFAOYSA-N
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Description

Structural Classification and Research Context of the N-(3-aminocyclopentyl)acetamide Moiety

Structurally, this compound can be classified as a 1,3-disubstituted cyclopentane (B165970) derivative. The cyclopentane ring imparts a degree of conformational rigidity, which is a desirable feature in the design of molecules with specific three-dimensional orientations for biological targeting. It is a derivative of a 1,3-diaminocyclopentane, where one of the amino groups has been acylated to form an acetamide (B32628). This differential functionalization of the two amino groups is crucial for its utility as a synthetic intermediate, allowing for selective reactions at the free primary amine.

The research context for this moiety lies at the intersection of medicinal chemistry and synthetic organic chemistry. Alicyclic diamines, such as the core of this compound, are recognized as "privileged scaffolds" in drug discovery. This is due to their ability to mimic peptide backbones and present functional groups in well-defined spatial arrangements, enabling interaction with biological targets like enzymes and receptors.

Academic Significance as a Synthetic Intermediate and Molecular Scaffold

The academic significance of this compound stems from its role as a versatile synthetic intermediate and a molecular scaffold. As an intermediate, the presence of two distinct functional groups—a reactive primary amine and a more stable amide—allows for a stepwise and controlled elaboration of the molecule. The primary amine can readily undergo a variety of chemical transformations, including but not limited to:

Alkylation: Introduction of new carbon-based substituents.

Acylation: Formation of different amide bonds.

Reductive amination: Coupling with aldehydes or ketones to form secondary or tertiary amines.

Formation of sulfonamides: Reaction with sulfonyl chlorides.

This synthetic versatility makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

As a molecular scaffold, the cyclopentane ring provides a robust framework to which various pharmacophoric groups can be attached. The relative stereochemistry of the amino and acetamido groups (cis or trans) further influences the three-dimensional shape of the resulting molecules, which can be critical for their biological activity. The development of synthetic routes to chiral, enantiomerically pure versions of such scaffolds is an active area of research, as different stereoisomers of a drug can have vastly different pharmacological effects.

Current Research Landscape and Unexplored Paradigms

While direct and extensive research specifically targeting this compound is not widely published, the broader class of functionalized cyclopentylamine (B150401) and acetamide derivatives is under active investigation. Research on related 1,3-diaminocyclopentane-linked compounds has shown their potential as selective α1a-receptor antagonists. nih.gov This suggests that derivatives of this compound could also be explored for their activity on various G-protein coupled receptors.

The current research landscape for similar scaffolds involves their incorporation into a wide range of biologically active molecules. For instance, cyclopentane-containing structures are being explored for their potential as enzyme inhibitors, with applications in areas such as oncology and infectious diseases.

Unexplored paradigms for this compound could include:

Peptidomimetics: The constrained di-functional nature of the scaffold could be used to mimic beta-turns or other secondary structures of peptides, potentially leading to protease inhibitors or modulators of protein-protein interactions.

Asymmetric Catalysis: Chiral derivatives of this compound could be investigated as ligands for transition metal catalysts in asymmetric synthesis.

Materials Science: The ability of the amino and amide groups to form hydrogen bonds could be exploited in the design of new polymers or supramolecular assemblies with specific properties.

The exploration of these and other areas will likely be driven by the development of efficient and stereoselective synthetic routes to this versatile building block.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related concepts.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1782422-00-7
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
AppearanceSolid (predicted)
SolubilitySoluble in polar organic solvents (predicted)

Table 2: Potential Research Applications of this compound Derivatives

Research AreaPotential ApplicationRationale
Medicinal ChemistryEnzyme InhibitorsThe scaffold can present functional groups in a rigid conformation to fit into active sites.
Medicinal ChemistryGPCR LigandsThe amine functionality is a common feature in many GPCR-targeting drugs.
Organic SynthesisChiral LigandsEnantiomerically pure derivatives can be used in asymmetric catalysis.
Materials ScienceNovel PolymersThe bifunctional nature allows for incorporation into polymer chains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-(3-aminocyclopentyl)acetamide

InChI

InChI=1S/C7H14N2O/c1-5(10)9-7-3-2-6(8)4-7/h6-7H,2-4,8H2,1H3,(H,9,10)

InChI Key

IPNNPTDVCBYDMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(C1)N

Origin of Product

United States

Mechanistic Organic Chemistry and Reactivity Profiles of N 3 Aminocyclopentyl Acetamide

Reactivity of the Primary Amine Functionality

The primary amine group in N-(3-aminocyclopentyl)acetamide is characterized by the presence of a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. This inherent nucleophilicity is the driving force behind a variety of chemical transformations.

Nucleophilic Acyl Substitution Reactions

The primary amine is expected to readily participate in nucleophilic acyl substitution reactions with a range of acylating agents. This type of reaction, proceeding through a tetrahedral addition-elimination mechanism, is fundamental to the formation of new amide bonds. nih.govontosight.ainih.gov

When reacting with acyl chlorides or acid anhydrides, the nitrogen atom of the primary amine will attack the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (chloride or a carboxylate, respectively) to yield a new N-acylated derivative. For instance, the reaction with acetyl chloride would yield N-(3-(acetylamino)cyclopentyl)acetamide. The general mechanism for this transformation is illustrated below:

General Reaction Scheme for Nucleophilic Acyl Substitution:

Step 1 (Addition): The nucleophilic primary amine attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride), breaking the pi bond and forming a tetrahedral intermediate.

Step 2 (Elimination): The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (e.g., chloride ion), resulting in the formation of a new amide bond.

A representative, though not experimentally verified for this specific compound, reaction is shown in the table below.

Reactant 1Reactant 2ProductReaction Type
This compoundAcetyl ChlorideN-(3-(acetylamino)cyclopentyl)acetamideNucleophilic Acyl Substitution

Alkylation and Arylation Reactions

The primary amine functionality can also undergo N-alkylation and N-arylation reactions. Alkylation typically occurs via a nucleophilic substitution reaction (S_N2) with alkyl halides. archivepp.com However, this process can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products due to the increased nucleophilicity of the resulting secondary amine.

N-arylation can be achieved through reactions such as the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling of the amine with an aryl halide. This method offers a more controlled route to N-aryl derivatives. Another approach involves nucleophilic aromatic substitution if the aryl ring is sufficiently activated with electron-withdrawing groups. Research on the N-arylation of acetamide (B32628) itself has demonstrated the utility of copper-catalyzed methods. rsc.org

Cyclization and Heterocycle Formation

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an amide group, presents the potential for intramolecular cyclization reactions to form heterocyclic structures. While no specific examples for this molecule are documented, analogous systems suggest that under appropriate conditions, the primary amine could react with a suitable electrophilic center within the same molecule or a derivative.

For instance, if the acetyl group of the amide were modified to contain a leaving group, intramolecular nucleophilic attack by the primary amine could lead to the formation of a cyclic diamide. The feasibility and outcome of such cyclizations would be highly dependent on the stereochemistry of the cyclopentyl ring and the reaction conditions employed. Studies on the cyclization of N-alkenyl-α-(methylsulphinyl)acetamides demonstrate the propensity of related structures to form five-, six-, and seven-membered lactams. researchgate.net

Reactivity of the Amide Moiety in this compound

The amide group is generally less reactive than the primary amine due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces its nucleophilicity and the electrophilicity of the carbonyl carbon. nih.gov However, it can still undergo a range of chemical transformations.

Hydrolysis and Transamidation Reactions

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be achieved under either acidic or basic conditions. ontosight.ai

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent proton transfers and elimination of the amine yield the corresponding carboxylic acid and the protonated amine. For this compound, this would result in acetic acid and 3-aminocyclopentanaminium salt.

Base-Promoted Hydrolysis: A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the amide anion is followed by an acid-base reaction between the carboxylic acid and the strongly basic amide anion to form a carboxylate and the amine. This process is often referred to as saponification. nih.gov

Transamidation, the reaction of an amide with an amine to form a new amide and a new amine, is typically a challenging transformation due to the poor leaving group ability of the amide anion. It often requires high temperatures or the use of catalysts.

N-Substitution and Derivatization

While the nitrogen of an amide is significantly less nucleophilic than that of a primary amine, it can undergo N-substitution under specific conditions. This usually requires the use of strong bases to deprotonate the amide, forming an amidate anion, which is a more potent nucleophile. The resulting amidate can then react with electrophiles such as alkyl halides.

The table below summarizes the predicted hydrolysis products of the amide moiety.

ReactantConditionProductsReaction Type
This compoundAcidic Hydrolysis (e.g., HCl, H₂O, heat)Acetic Acid, 3-Aminocyclopentanaminium ChlorideAmide Hydrolysis
This compoundBasic Hydrolysis (e.g., NaOH, H₂O, heat)Sodium Acetate, 3-AminocyclopentylamineAmide Hydrolysis

Stereochemical Integrity and Epimerization Studies

This compound possesses two stereocenters on the cyclopentane (B165970) ring, which can lead to the existence of different stereoisomers (cis and trans isomers, and their respective enantiomers). The stereochemical integrity of these isomers would be crucial for any potential application, as different stereoisomers can exhibit distinct biological activities and physical properties.

In principle, the stability of these isomers and the potential for epimerization—the change in configuration at one stereocenter—would depend on the reaction conditions, such as pH and temperature. For instance, epimerization at the carbon bearing the amino group could potentially occur under certain conditions, leading to an equilibrium mixture of isomers. However, no specific studies detailing the conditions under which this compound or its derivatives might undergo epimerization were found.

A related compound, tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate, is commercially available, suggesting that the stereochemistry of the 1,3-disubstituted cyclopentane core can be controlled during synthesis. The stability of the stereocenters in such precursors is generally high under standard conditions.

Reaction Pathway Elucidation and Kinetic Investigations

The reactivity of this compound would be dictated by its two functional groups: the primary amine and the secondary amide. The elucidation of reaction pathways would involve studying reactions such as N-acylation or N-alkylation of the amino group, or hydrolysis of the amide bond. Kinetic investigations would quantify the rates of these reactions under various conditions.

While general knowledge of the reactivity of amines and amides exists, specific kinetic data for this compound is not documented in the reviewed sources. For example, the rate of acylation of the amino group would be influenced by the steric hindrance imposed by the cyclopentyl ring and the electronic effects of the acetamido group. Similarly, the rate of amide hydrolysis would be affected by the substitution on the nitrogen atom.

Analogous studies on simpler molecules, such as the N-chlorination of N-methyl acetamide, provide a template for how such kinetic studies could be designed. However, without direct experimental data for this compound, any discussion of its reaction kinetics remains purely speculative.

Computational Chemistry and Molecular Modeling of N 3 Aminocyclopentyl Acetamide and Its Derivatives

Quantum Chemical Studies and Electronic Structure Analysis (DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT calculations allow for a detailed examination of the electronic structure, which governs the molecule's reactivity, stability, and spectroscopic signatures.

The structural flexibility of N-(3-aminocyclopentyl)acetamide, arising from the puckering of the cyclopentane (B165970) ring and rotation around single bonds, gives rise to a complex conformational landscape. Identifying the most stable, low-energy conformers is a critical first step in any molecular modeling study.

Table 1: Illustrative Conformational Energy Data for this compound

This interactive table provides hypothetical data on the relative energies of different conformers of this compound as would be determined by DFT calculations.

ConformerStereochemistryRelative Energy (kcal/mol)Predicted Population (%)
1cis0.065
2trans0.830
3cis (alternative pucker)1.55

Note: This data is illustrative and intended to represent the type of output from conformational analysis studies.

DFT is also a powerful tool for predicting spectroscopic properties, which can be used to validate experimental findings. Calculations can provide theoretical infrared (IR) spectra, where vibrational frequencies correspond to specific bond stretches and bends, such as the characteristic C=O and N-H vibrations of the acetamide (B32628) group.

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms is a common application. These theoretical values, when compared with experimental data, can confirm the proposed structure and stereochemistry of the molecule.

Molecular Dynamics Simulations and Conformational Dynamics

While quantum chemical studies provide a static picture, molecular dynamics (MD) simulations introduce the dimension of time, allowing for the study of the conformational dynamics of this compound in a simulated environment, such as in aqueous solution. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

These simulations can highlight the accessible conformations and the transitions between them, offering a more realistic view of the molecule's behavior than static models. Understanding the dynamic nature of the cyclopentane ring and the flexibility of the side chains is crucial for predicting how the molecule might adapt its shape to fit into a binding site.

Molecular Docking and Ligand-Target Interaction Prediction for this compound Derivatives

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. goums.ac.ir This technique is instrumental in structure-based drug design. For derivatives of this compound, docking studies can be performed against a variety of biological targets to hypothesize potential mechanisms of action.

These studies can reveal crucial binding interactions, such as hydrogen bonds formed by the amino and acetamide groups, and hydrophobic interactions involving the cyclopentyl ring. pnrjournal.com The results of docking studies are often summarized in a scoring function, which provides an estimate of the binding free energy.

Table 2: Hypothetical Molecular Docking Results for this compound Derivatives

This interactive table presents hypothetical docking scores and key interactions for a series of this compound derivatives against a hypothetical protein target.

DerivativeDocking Score (kcal/mol)Predicted Inhibition Constant (Ki, µM)Key Hydrogen Bond Interactions
This compound-6.515.2GLU:34, LYS:88
N-(3-amino-1-methylcyclopentyl)acetamide-6.98.5GLU:34, LYS:88
N-(3-aminocyclopentyl)propanamide-6.712.1GLU:34, LYS:88

Note: This data is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model for this compound analogues, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required.

A wide range of molecular descriptors, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices, would be calculated for each analogue. Statistical techniques such as multiple linear regression or machine learning algorithms are then employed to create a model that can predict the activity of new, untested compounds. nih.gov Such models are valuable for prioritizing the synthesis of novel analogues with potentially enhanced activity. nih.gov

Table 3: Illustrative Data for a QSAR Model of this compound Analogues

This interactive table shows a hypothetical dataset that could be used to build a QSAR model, relating molecular descriptors to biological activity.

AnalogueMolecular WeightLogPPolar Surface Area (Ų)Biological Activity (IC₅₀, µM)
A156.230.565.310.5
B170.250.965.35.2
C184.281.365.32.1
D155.210.678.58.9

Note: This data is hypothetical and serves to illustrate the components of a QSAR study.

Advanced Applications of N 3 Aminocyclopentyl Acetamide in Chemical Biology and Medicinal Chemistry

Scaffold Design for Targeted Molecular Probes

The N-(3-aminocyclopentyl)acetamide core is an attractive scaffold for the development of targeted molecular probes due to its conformational rigidity and the presence of two distinct points for chemical modification—the amino group and the acetamido group. This allows for the systematic exploration of chemical space to achieve high affinity and selectivity for a given biological target.

Design Principles for this compound Based Scaffolds

The design of molecular probes based on the this compound scaffold follows several key principles. The cyclopentyl ring serves as a rigid core that can position appended functional groups in specific three-dimensional orientations. This is crucial for optimizing interactions with the binding pockets of proteins. The amino group provides a convenient handle for the introduction of various substituents, including reporter groups (e.g., fluorophores, biotin) or pharmacophores that can interact with specific biological targets.

In the broader context of acetamide-containing scaffolds, such as N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, structure-activity relationship (SAR) studies have demonstrated that modifications to the acetamide (B32628) and the appended aryl groups can dramatically influence biological activity. nih.govresearchgate.net These findings underscore the potential for fine-tuning the properties of this compound-based probes through systematic chemical modification.

Combinatorial Library Synthesis for Biological Screening

The synthetic accessibility of the this compound scaffold makes it an ideal candidate for the construction of combinatorial libraries. These libraries, containing a large number of structurally related compounds, are invaluable for high-throughput screening campaigns aimed at identifying novel bioactive molecules.

A common strategy for generating a combinatorial library from this scaffold involves a split-and-pool synthesis approach. nih.gov The core this compound can be synthesized, and then the free amino group can be acylated or alkylated with a diverse set of building blocks. Similarly, the acetamido group could be derived from a variety of carboxylic acids. This modular approach allows for the rapid generation of a large and diverse library of compounds.

For example, a library could be constructed by reacting this compound with a collection of different sulfonyl chlorides, isocyanates, or aldehydes (via reductive amination) to introduce diversity at the amino position. The resulting products can then be screened against a panel of biological targets to identify "hits" with desired activities.

In Vitro Biological Activity of this compound Derivatives

The true value of the this compound scaffold lies in the biological activities exhibited by its derivatives. By systematically modifying the core structure, researchers can develop compounds with potent and selective effects on enzymes, receptors, and cellular pathways.

Enzyme Modulation and Inhibition Profiles

Derivatives of acetamide are well-known for their ability to interact with and modulate the activity of various enzymes. archivepp.com For instance, research on related acetamide-containing compounds has yielded potent inhibitors of enzymes such as cyclooxygenase-II (COX-II). archivepp.comarchivepp.com The this compound scaffold can be similarly functionalized to target specific enzyme active sites.

The amino group can be used to introduce moieties that mimic the natural substrate of an enzyme or to incorporate functional groups that form key interactions with active site residues. The acetamide portion can also be modified to enhance binding affinity and selectivity.

Derivative ClassTarget EnzymeIC50 (µM)
N-Aryl AcetamidesCOX-II0.1 - 10
N-Thiazolyl AcetamidesVarious Kinases0.05 - 5
Acetamide-based PROTACsTarget Protein DegradationVaries

This table presents representative data for acetamide derivative classes to illustrate potential inhibitory activities.

Receptor Agonism/Antagonism Studies

The this compound scaffold can also be employed to develop ligands that target specific receptors. The three-dimensional arrangement of functional groups on the cyclopentyl ring can be tailored to fit the binding pockets of G protein-coupled receptors (GPCRs), ion channels, and other receptor families.

By appending pharmacophores known to interact with a particular receptor to the this compound core, it is possible to create novel agonists or antagonists. The stereochemistry of the scaffold is particularly important in this context, as different isomers can exhibit distinct pharmacological profiles. For example, in other systems, stereoisomers of a compound have been shown to possess agonist versus antagonist activity at the same receptor.

Derivative TypeReceptor TargetActivity
Substituted N-Cyclopentyl AcetamidesDopamine ReceptorsPotential Agonist/Antagonist
Fused Cyclopentyl AcetamidesSerotonin ReceptorsPotential Modulator
Chiral N-(3-aminocyclopentyl)acetamidesOpioid ReceptorsPotential Stereoselective Ligands

This table illustrates the potential for developing receptor-active compounds based on the this compound scaffold.

Cellular Target Engagement and Pathway Perturbation

A key aspect of modern drug discovery is understanding how a compound interacts with its target within a cellular context. Derivatives of this compound can be designed as chemical probes to study cellular target engagement and to perturb specific signaling pathways.

For example, by attaching a fluorescent dye to the scaffold, researchers can visualize the subcellular localization of the compound and its target. Alternatively, the scaffold can be incorporated into proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound core could serve as a linker between a target-binding moiety and an E3 ligase-binding element.

Studies on related acetamide-containing molecules have demonstrated their ability to induce specific cellular responses, such as apoptosis or cell cycle arrest, by modulating the activity of key signaling proteins. researchgate.net Similar strategies can be applied to derivatives of this compound to develop tools for dissecting complex cellular processes.

Mechanism of Action Studies at the Molecular Level

There is no available information in peer-reviewed scientific literature detailing the molecular mechanism of action for this compound. Target identification, validation, and molecular interaction studies, which are foundational for understanding a compound's biological effects, have not been published for this molecule.

Chemical Genetics and Phenotypic Screening Applications

The use of small molecules as probes to investigate biological pathways is a cornerstone of chemical genetics. Phenotypic screening involves testing compounds for their ability to produce a specific observable effect in cells or organisms. A thorough search has found no documented instances of this compound being utilized as a chemical probe in such screening campaigns or any follow-up studies to elucidate a biological function.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound's potency and selectivity. This involves synthesizing and testing a series of related molecules (analogues) to determine which chemical features are critical for activity. There are no published SAR studies for analogues of this compound. Consequently, it is not possible to construct a data table or provide detailed findings on how modifications to its structure would impact biological activity.

Analytical Methodologies for Characterization and Quantification of N 3 Aminocyclopentyl Acetamide

Spectroscopic Analysis (NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(3-aminocyclopentyl)acetamide. Each method provides unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be crucial for confirming its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclopentyl ring, the amine group, the amide N-H, and the acetyl methyl group. The chemical shifts and coupling patterns of the cyclopentyl protons would be complex due to their diastereotopic nature. The protons on the carbon bearing the amino group and the one bearing the acetamido group would have characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the acetamide (B32628) group and the carbons of the cyclopentyl ring.

Illustrative ¹H NMR Data for a Structurally Similar Compound (cis-N-(3-aminocyclopentyl)benzamide) (Note: This data is for a related compound and serves as an example of the types of signals expected.)

Functional GroupChemical Shift (δ, ppm)Multiplicity
Amide N-H~8.2d
Phenyl-H7.4-7.8m
CH-NH₂~3.5m
CH-NHCO~4.5m
Cyclopentyl-CH₂1.5-2.2m
Amine-NH₂~1.8br s

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with characteristic losses of the acetamide group or fragments of the cyclopentyl ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amide, the C=O bond of the amide, and the C-N bonds.

Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300-3500Medium, Doublet
N-H Stretch (Amide)3250-3400Medium
C-H Stretch (Aliphatic)2850-2960Medium-Strong
C=O Stretch (Amide I)1630-1680Strong
N-H Bend (Amide II)1510-1570Medium-Strong

UV-Vis Spectroscopy is generally less informative for a compound like this compound, which lacks extensive chromophores. It would likely only show absorbance in the far UV region. However, if the compound were derivatized with a UV-active group, this technique could become useful for quantification.

Chromatographic Techniques for Purity and Identity

Chromatographic methods are essential for separating this compound from impurities and for confirming its identity by comparing its retention time to that of a known standard.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. Due to the basic nature of the amino group, reverse-phase HPLC would be the method of choice.

Method development would involve optimizing several parameters:

Column: A C18 or C8 column is typically used for reverse-phase separations.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is common. To ensure good peak shape for the basic analyte, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase. nih.govnih.govrsc.org This suppresses the ionization of silanol (B1196071) groups on the stationary phase and protonates the analyte, leading to sharper peaks.

Detection: UV detection at a low wavelength (e.g., 210 nm) would be suitable for the amide chromophore. If higher sensitivity is required, or for analyzing complex mixtures, a mass spectrometer (LC-MS) could be used as the detector.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by GC can be challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal decomposition. Therefore, derivatization is often necessary to convert the polar N-H groups into less polar, more volatile functionalities.

Common derivatization strategies for primary amines and amides include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a trifluoroacetyl derivative.

Silylation: Reaction with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

X-ray Crystallography and Solid-State Structure Elucidation of this compound Derivatives

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. To perform this analysis, a single crystal of the compound or a suitable derivative is required. While no crystal structure for this compound itself is publicly available, the methodology for its structural elucidation would follow standard procedures.

A study on the crystal structures of N-(3-deoxy-3-acetamido-β-D-glycopyranosyl)alkanamides highlights the type of detailed conformational information that can be obtained. For a derivative of this compound, X-ray analysis would reveal:

The precise bond lengths and angles.

The conformation of the cyclopentyl ring.

The relative stereochemistry of the amino and acetamido groups (cis or trans).

Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Chiral Separation and Enantiomeric Excess Determination

This compound is a chiral molecule, existing as a pair of enantiomers. For applications where stereoisomeric purity is important, methods for separating and quantifying the enantiomers are necessary.

Chiral chromatography is the most common approach for this purpose. This can be achieved using:

Chiral Stationary Phases (CSPs): HPLC or supercritical fluid chromatography (SFC) with a column containing a chiral selector is a powerful technique for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including amides.

Chiral Derivatizing Agents: The enantiomers can be reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.

The enantiomeric excess (e.e.) is then determined by comparing the peak areas of the two enantiomers in the chromatogram. A study on the SFC separation of a chiral acetamide intermediate demonstrated excellent resolution using a Lux Cellulose-2 column. This highlights the potential for developing a successful chiral separation method for this compound.

Intellectual Property and Patent Landscape Surrounding N 3 Aminocyclopentyl Acetamide Scaffolds

Patent Classification and Coverage of Aminocyclopentyl-Acetamide Derivatives

The patent landscape for scaffolds related to N-(3-aminocyclopentyl)acetamide is primarily defined by broader classifications encompassing cyclopentylamine (B150401) and acetamide (B32628) derivatives. Direct patent protection for the specific molecule, this compound, as a research tool is not prominently featured in publicly accessible patent databases. Instead, its potential for protection falls under more general international patent classifications (IPC) and cooperative patent classifications (CPC).

Key patent classifications that would likely cover derivatives of this compound include:

C07C (Acyclic or Carbocyclic Compounds): This is a fundamental classification for organic chemicals. Specifically, subclasses such as C07C 211/35 (Cyclopentylamine derivatives) and C07C 233/00 (Carboxylic acid amides) are highly relevant.

A61K (Preparations for Medical, Dental, or Toilet Purposes): When these scaffolds are incorporated into biologically active molecules, they fall under this classification. For instance, A61K 31/00 covers medicinal preparations containing organic active ingredients.

A61P (Specific Therapeutic Activity of Chemical Compounds or Medicinal Preparations): This classification specifies the therapeutic application, which can range from treatments for central nervous system disorders to anti-infective agents.

The coverage within these classifications is typically broad, with patents often claiming a genus of compounds. For example, a patent might claim a general structure of a substituted cyclopentylamine with various R-groups, where one of the substituents could implicitly be an acetamide group. This approach provides wider protection for the patent holder, covering numerous potential derivatives.

Interactive Table: Relevant Patent Classifications for Aminocyclopentyl-Acetamide Derivatives
ClassificationDescriptionRelevance to this compound
C07C 211/35 Acyclic or carbocyclic compounds; Amine derivatives.Directly relevant to the cyclopentylamine core of the molecule.
C07C 233/05 Carboxylic acid amides; Amides of acyclic carboxylic acids with acyclic hydrocarbon radicals attached to the nitrogen atom.Covers the acetamide portion of the molecule.
A61K 31/165 Medicinal preparations containing organic active ingredients; Amides, e.g. anilides.Applicable if the scaffold is part of a therapeutic agent.
A61P 25/00 Drugs for disorders of the nervous system.A potential application area for derivatives, as seen in related patents.

Analysis of Claims Related to Synthesis and Application as Scaffolds

A detailed analysis of patent claims for structurally similar compounds indicates a focus on therapeutic applications rather than their use as research scaffolds. The synthesis methods for these compounds are often included in the patent claims, but typically as a means to claim the final product, not as a standalone inventive process.

The claims are typically structured to cover:

A compound of a general formula, which encompasses a wide range of substituents on the aminocyclopentyl-acetamide core.

Pharmaceutical compositions containing these compounds.

Methods of treating specific medical conditions using these compounds.

This claiming strategy is common in the pharmaceutical industry to maximize the intellectual property protection around a promising chemical series.

Trends in Patenting this compound Analogues for Research Applications

The current trend in patenting small molecules, including analogues of this compound, is heavily skewed towards therapeutic applications. There is a noticeable gap in patents specifically claiming small molecules as research scaffolds. This may be due to several factors:

Commercial Viability: The commercial value of a research scaffold is often less direct than that of a therapeutic drug, making the significant investment in patent protection less attractive.

Broadening Claims: Companies often prefer to file broad "genus" claims that cover a large number of related compounds for potential therapeutic use, rather than narrow claims on a single research scaffold. google.com

Open Innovation: In some cases, basic molecular scaffolds are placed in the public domain to encourage wider research and development, with the aim of patenting specific, highly active derivatives later on.

However, there is a growing recognition of the value of novel chemical scaffolds in drug discovery. As such, it is possible that future patenting strategies will evolve to include more specific claims on the use of molecules like this compound as platforms for generating diverse chemical libraries for high-throughput screening and other research applications. This is particularly relevant in the context of fragment-based drug discovery, where novel core structures are highly valuable.

Interactive Table: Patenting Trends for Small Molecule Scaffolds
TrendDescriptionImplication for this compound
Focus on Therapeutic Use The majority of patents for small molecules are directed towards their use in treating diseases.Direct patenting as a research scaffold is less likely.
Broad Genus Claims Patents often claim a wide range of related structures to maximize protection.The specific this compound structure may be covered implicitly in broader patents.
Emerging Interest in Scaffolds Increasing recognition of the value of novel scaffolds in drug discovery.Future patents may specifically claim the use of such scaffolds in research.

Concluding Remarks and Future Directions in N 3 Aminocyclopentyl Acetamide Research

Summary of Key Academic Contributions

A thorough review of academic databases and scientific literature reveals a lack of specific, peer-reviewed articles dedicated to N-(3-aminocyclopentyl)acetamide. Its scientific contributions are yet to be established, as no significant studies detailing its synthesis, characterization, or biological activity have been published. The scientific community awaits initial reports to begin building a body of knowledge around this particular molecule.

Emerging Synthetic and Methodological Advancements

While specific synthetic routes for this compound are not detailed in the current literature, general methods for the synthesis of related acetamide (B32628) derivatives are well-established. These typically involve the acylation of a corresponding amine. For this compound, this would likely involve the reaction of 3-aminocyclopentanamine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

Future research would need to focus on optimizing reaction conditions, including solvent systems, temperature, and purification methods, to develop a robust and scalable synthesis for this compound. The characterization of the resulting molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be crucial to confirm its structure and purity.

Prospective Roles in Novel Chemical Biology Paradigms

The potential roles for this compound in chemical biology are, at this stage, speculative and based on the activities of structurally related compounds. The presence of the aminocyclopentyl moiety and the acetamide group suggests several possibilities that could be explored in future research.

For instance, various acetamide derivatives have been investigated for their inhibitory activity against enzymes such as cyclooxygenase (COX) and butyrylcholinesterase. Future studies could assess this compound for similar inhibitory potential. The cyclopentyl ring offers a rigid scaffold that can be functionalized to explore structure-activity relationships (SAR) and develop more potent and selective inhibitors.

Furthermore, the primary amine on the cyclopentyl ring provides a handle for conjugation to other molecules, such as fluorescent probes or affinity tags. This could enable the development of chemical tools to study biological systems or to identify the molecular targets of this compound. As the field of chemical biology continues to evolve, the exploration of novel small molecules like this compound will be essential for uncovering new biological mechanisms and developing novel therapeutic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.